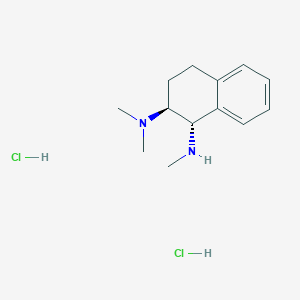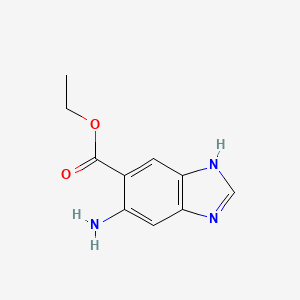![molecular formula C7H12ClF2N B13502699 1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride](/img/structure/B13502699.png)
1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound features a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
The synthesis of 1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride involves several steps:
Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures to ensure the desired product’s formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride undergoes various chemical reactions:
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Major Products: The major products formed from these reactions include various substituted cyclobutyl derivatives, alcohols, amines, and carboxylic acids.
Scientific Research Applications
1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride can be compared with other similar compounds:
Properties
Molecular Formula |
C7H12ClF2N |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
[1-(difluoromethyl)-3-methylidenecyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c1-5-2-7(3-5,4-10)6(8)9;/h6H,1-4,10H2;1H |
InChI Key |
ACMBQPXACANCRI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)(CN)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


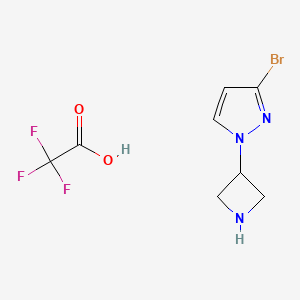
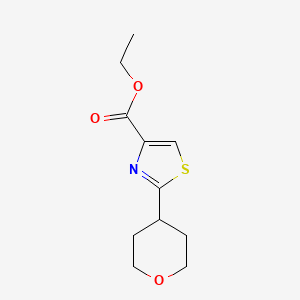
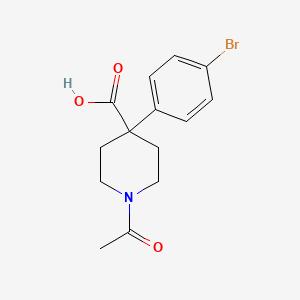
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid](/img/structure/B13502632.png)
![benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)
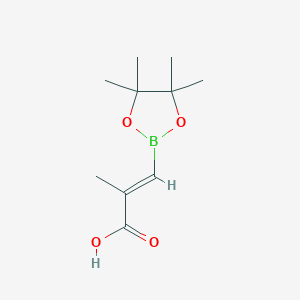
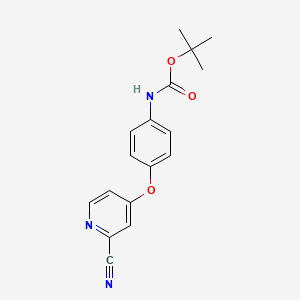

![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
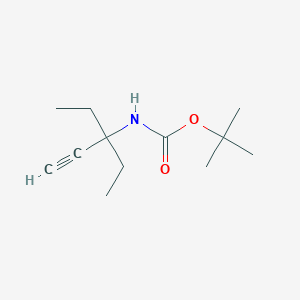
![rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13502671.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
